molecular formula C13H10ClN3 B15096006 2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine CAS No. 1767-26-6

2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine

Cat. No.: B15096006
CAS No.: 1767-26-6
M. Wt: 243.69 g/mol
InChI Key: QYKQXBLQZNCKPE-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine typically involves the reaction of 2-chlorobenzonitrile with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid (e.g., aluminum chloride) and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to facilitate the formation of the benzodiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can produce various substituted benzodiazoles .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1h-1,3-benzodiazol-5-amine: Known for its potential antimicrobial and anticancer properties.

    2-(2-Chlorophenyl)-1h-1,3-benzodiazol-6-amine: Similar structure but with different substitution patterns, leading to variations in biological activity.

    2-(2-Chlorophenyl)-1h-1,3-benzodiazol-4-amine: Another isomer with distinct chemical and biological properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

1767-26-6

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

2-(2-chlorophenyl)-3H-benzimidazol-5-amine

InChI

InChI=1S/C13H10ClN3/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13/h1-7H,15H2,(H,16,17)

InChI Key

QYKQXBLQZNCKPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)N)Cl

Origin of Product

United States

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